molecular formula C24H29N5O3S B11115567 1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate

1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate

Cat. No.: B11115567
M. Wt: 467.6 g/mol
InChI Key: DMEURRWKWQIFHP-WGOQTCKBSA-N
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Description

1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including butoxyphenyl, dioxotetrahydropyrrol, dimethylaminophenyl, and hydrazinecarboximidothioate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the butoxyphenyl intermediate: This step involves the reaction of 4-butoxyphenol with appropriate reagents to introduce the butoxy group.

    Cyclization to form the tetrahydropyrrol ring: The intermediate undergoes cyclization under specific conditions to form the tetrahydropyrrol ring.

    Introduction of the dimethylaminophenyl group: This step involves the reaction of the intermediate with a dimethylaminophenyl reagent to introduce the dimethylaminophenyl group.

    Formation of the hydrazinecarboximidothioate group: The final step involves the reaction of the intermediate with hydrazine and appropriate reagents to form the hydrazinecarboximidothioate group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups and obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic rings or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule for studying biological processes and interactions.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, pending further research and development.

    Industry: The compound can be used in the development of new materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

    Modulation of signaling pathways: The compound may influence signaling pathways involved in various biological processes, leading to changes in cellular behavior and function.

    Interaction with biomolecules: The compound may interact with biomolecules such as proteins, nucleic acids, and lipids, affecting their structure and function.

Comparison with Similar Compounds

1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE: This compound has a methoxy group instead of a butoxy group, which may affect its chemical properties and reactivity.

    1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-HYDRAZINECARBOXIMIDOTHIOATE: This compound has an ethoxy group instead of a butoxy group, which may influence its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamimidothioate

InChI

InChI=1S/C24H29N5O3S/c1-4-5-14-32-20-12-10-19(11-13-20)29-22(30)15-21(23(29)31)33-24(25)27-26-16-17-6-8-18(9-7-17)28(2)3/h6-13,16,21H,4-5,14-15H2,1-3H3,(H2,25,27)/b26-16+

InChI Key

DMEURRWKWQIFHP-WGOQTCKBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)N(C)C)N

Origin of Product

United States

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